molecular formula C14H14F3N3O4S B2369021 N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2180010-48-2

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2369021
CAS No.: 2180010-48-2
M. Wt: 377.34
InChI Key: TWYAXUNZCFFBLN-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with methoxy groups and a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and phenyl components. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are typically documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and equipment. The goal is to achieve high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts or reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonamides, such as:

  • N-(2,4-dimethoxypyrimidin-5-yl)-1-phenylmethanesulfonamide
  • N-(2,4-dimethoxypyrimidin-5-yl)-1-(4-methylphenyl)methanesulfonamide

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C13H12F3N3O4S
  • Molecular Weight : 363.31 g/mol
  • CAS Number : 2191214-23-8

The compound exhibits a variety of biological activities primarily attributed to its structural components. The pyrimidine and trifluoromethyl groups are known to enhance the compound's interaction with biological targets.

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is believed to inhibit carbonic anhydrase and other enzymes, which plays a crucial role in regulating physiological pH and fluid balance.
  • Antitumor Activity : Some studies suggest that derivatives of pyrimidine compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest in cancer cells .

Antitumor Activity

A series of experiments have demonstrated the antitumor efficacy of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate to high potency.
Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
HeLa20Cell cycle arrest at G1 phase
A54925Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
104035
206055
508075

Case Study 1: Anticancer Efficacy

In a study conducted by Guo et al., the compound was tested alongside other pyrimidine derivatives for their cytotoxic effects on breast cancer cells. The results indicated that modifications on the pyrimidine ring significantly enhanced cytotoxicity, with the compound exhibiting one of the highest activities in the series tested .

Case Study 2: Inflammatory Response Modulation

Another research highlighted its potential in modulating inflammatory responses in a mouse model of arthritis. The administration of the compound led to a significant reduction in joint swelling and pain, suggesting its utility as an anti-inflammatory agent .

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O4S/c1-23-12-11(7-18-13(19-12)24-2)20-25(21,22)8-9-3-5-10(6-4-9)14(15,16)17/h3-7,20H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYAXUNZCFFBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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